molecular formula C14H20 B14566443 1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene CAS No. 61530-95-8

1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene

Cat. No.: B14566443
CAS No.: 61530-95-8
M. Wt: 188.31 g/mol
InChI Key: NRCRXCMCHVHWPH-UHFFFAOYSA-N
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Description

1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene is an organic compound characterized by a bicyclic structure with a methyl group and a 3-methylbut-2-en-1-ylidene substituent. This compound belongs to the class of bicyclic alkenes and is known for its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.2]oct-2-ene core structure.

    Alkylation: The core structure is then alkylated with 3-methylbut-2-en-1-ylidene using appropriate alkylating agents under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products:

    Epoxides: Formed through oxidation.

    Saturated Derivatives: Resulting from reduction.

    Substituted Compounds: Produced through substitution reactions.

Scientific Research Applications

1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene involves its interaction with molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymatic activities.

    Interact with Receptors: Modulate receptor functions and signaling pathways.

    Affect Cellular Processes: Influence cellular metabolism, proliferation, and apoptosis.

Comparison with Similar Compounds

    Bicyclo[2.2.2]oct-2-ene: Shares the core structure but lacks the methyl and 3-methylbut-2-en-1-ylidene substituents.

    3-Methylbut-2-en-1-ylidene Derivatives: Compounds with similar substituents but different core structures.

Uniqueness: 1-Methyl-6-(3-methylbut-2-en-1-ylidene)bicyclo[2.2.2]oct-2-ene is unique due to its specific combination of the bicyclic core and the substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

61530-95-8

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-methyl-6-(3-methylbut-2-enylidene)bicyclo[2.2.2]oct-2-ene

InChI

InChI=1S/C14H20/c1-11(2)4-5-13-10-12-6-8-14(13,3)9-7-12/h4-6,8,12H,7,9-10H2,1-3H3

InChI Key

NRCRXCMCHVHWPH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC=C1CC2CCC1(C=C2)C)C

Origin of Product

United States

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